1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride
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Overview
Description
1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride is a chemical compound with the molecular formula C16H19NO•HCl It is known for its unique structure, which includes a diphenyl group, a methyl group, and a methylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride typically involves the reaction of diphenylmethanol with methylamine under controlled conditions. The process can be summarized as follows:
Starting Materials: Diphenylmethanol and methylamine.
Reaction Conditions: The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C.
Reaction Mechanism: The diphenylmethanol undergoes nucleophilic substitution with methylamine, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Diphenyl-2-methyl-3-(dimethylamino)propanol hydrochloride
- 1,1-Diphenyl-2-methyl-3-(ethylamino)propanol hydrochloride
- 1,1-Diphenyl-2-methyl-3-(propylamino)propanol hydrochloride
Uniqueness
1,1-Diphenyl-2-methyl-3-(methylamino)propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
14185-24-1 |
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Molecular Formula |
C17H22ClNO |
Molecular Weight |
291.8 g/mol |
IUPAC Name |
2-methyl-3-(methylamino)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14(13-18-2)17(19,15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12,14,18-19H,13H2,1-2H3;1H |
InChI Key |
JDIIJTZDRPIWAP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |
Origin of Product |
United States |
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